(5-(tert-butyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine
Overview
Description
The compound “(5-(tert-butyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine” is a type of organic compound known as an indazole. Indazoles are organic compounds containing an indazole, which is a bicyclic compound made up of a benzene ring fused to a pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indazole ring system, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The tert-butyl group is a bulky, non-polar group, and the methanamine group contains a basic nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indazole ring system, the tert-butyl group, and the methanamine group. The indazole ring system is aromatic and relatively stable. The tert-butyl group is non-polar and could participate in hydrophobic interactions. The methanamine group contains a basic nitrogen atom, which could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indazole ring system would contribute to its aromaticity and stability. The tert-butyl group is a bulky, non-polar group, which could affect its solubility in different solvents. The methanamine group contains a basic nitrogen atom, which could influence its acid-base properties .Scientific Research Applications
Synthesis and Chemical Properties
- Ambient-Temperature Synthesis : A novel synthesis process for related compounds at ambient temperature has been reported, demonstrating the potential for efficient and high-yield production methods in chemical synthesis (Becerra et al., 2021).
Biological and Pharmacological Research
- Stroke Treatment : Research on tetramethylpyrazine nitrones and quinolylnitrones, which share a structural motif with the query compound, has shown promising applications in stroke treatment. These compounds exhibit potent thrombolytic activity and free radical scavenging, highlighting their therapeutic potential (Marco-Contelles, 2020).
Advanced Materials and Catalysis
- Photocytotoxic Iron(III) Complexes : Studies on iron(III) complexes with related ligands have demonstrated unprecedented photocytotoxicity under red light, offering new avenues for cancer treatment and imaging technologies (Basu et al., 2014).
Antimicrobial Activities
- Antimicrobial Quinoline Derivatives : Research on quinoline derivatives carrying a 1,2,3-triazole moiety, structurally related to the query compound, has revealed moderate to very good antibacterial and antifungal activities, suggesting potential for developing new antimicrobial agents (Thomas et al., 2010).
Analgesic Actions
- Analgesic Properties : The synthesis and evaluation of 3-substituted derivatives have been reported, indicating varied antinociceptive properties and highlighting the chemical versatility and potential therapeutic applications of compounds within this structural class (James & Parfitt, 1986).
Properties
IUPAC Name |
(5-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-12(2,3)8-4-5-10-9(6-8)11(7-13)15-14-10/h8H,4-7,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIIOSGZXGKWQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=NN2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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